

An In-depth Technical Guide to the AcLys-PABC-VC-Aur0101 Drug-Linker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AcLys-PABC-VC-Aur0101

Cat. No.: B11930063

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the **AcLys-PABC-VC-Aur0101** drug-linker conjugate, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The document details the structure and function of its constituent parts: the acetyl-lysine (AcLys) conjugation moiety, the self-immolative para-aminobenzyl carbamate (PABC) spacer, the cathepsin-cleavable valine-citrulline (VC) dipeptide, and the potent cytotoxic agent Auristatin 0101. This guide synthesizes available data on its mechanism of action, provides representative experimental protocols for its characterization, and presents quantitative data in structured tables. Diagrams illustrating the molecular structure, mechanism of action, and experimental workflows are included to facilitate understanding.

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of its linker-payload system. **AcLys-PABC-VC-Aur0101** is a sophisticated drug-linker construct that combines a potent microtubule inhibitor with a cleavable linker system engineered for stability in circulation and efficient payload release within the tumor cell lysosome. This guide delves into the technical details of this advanced ADC component.

Core Components and Structure

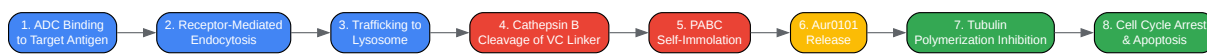
The **AcLys-PABC-VC-Aur0101** conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the resulting ADC.

- **Acetyl-lysine (AcLys):** The N-terminal acetylated lysine serves as a reactive handle for conjugation to the monoclonal antibody (mAb). The ϵ -amino group of the lysine residue can be functionalized to react with specific amino acids, such as cysteine, on the antibody, forming a stable covalent bond. This method allows for a degree of control over the drug-to-antibody ratio (DAR).
- **Valine-Citrulline (VC) Linker:** This dipeptide is designed to be selectively cleaved by lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor microenvironment.^{[1][2]} The VC linker is relatively stable in the systemic circulation, preventing premature release of the cytotoxic payload.^[3]
- **p-Aminobenzyl Carbamate (PABC) Spacer:** The PABC moiety acts as a self-immolative spacer.^{[2][4]} Following the enzymatic cleavage of the VC linker by cathepsins, the PABC undergoes a 1,6-elimination reaction, leading to the release of the unmodified Auristatin 0101 payload.^[4]
- **Auristatin 0101 (PF-06380101):** As the cytotoxic payload, Auristatin 0101 is a potent synthetic analog of dolastatin 10.^{[5][6]} It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.^{[5][7]}

The overall structure facilitates the targeted delivery and conditional release of a highly potent cytotoxic agent, forming the basis of a promising anti-cancer therapeutic strategy. **AcLys-PABC-VC-Aur0101** is specifically noted for its use in an anti-CXCR4 ADC.^{[8][9][10]}

Mechanism of Action

The therapeutic effect of an ADC utilizing the **AcLys-PABC-VC-Aur0101** drug-linker is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The subsequent steps are outlined below.



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Mechanism of action for an ADC with **AcLys-PABC-VC-Aur0101**.

Quantitative Data

While specific quantitative data for the complete **AcLys-PABC-VC-Aur0101** conjugate is limited in publicly available literature, the following tables present representative data for its components and similar ADC constructs.

Table 1: In Vitro Cytotoxicity of Auristatin Analogs

Compound	Cell Line	IC50 (nM)
Auristatin 0101	Various Cancer Lines	Sub-nanomolar
MMAE	Various Cancer Lines	Sub-nanomolar to low nanomolar
MMAF	Various Cancer Lines	Low nanomolar

Note: Data is representative and compiled from various sources.

Table 2: Stability of VC-PABC Containing ADCs in Plasma

ADC Construct	Species	Time (days)	Intact ADC (%)
Anti-Trop-2-AcLys-VC-Aur0101	In vivo (preclinical)	-	Good stability reported[3]
C16-Linker 7-VC-PABC-Aur0101	Mouse	4.5	~60% [11]

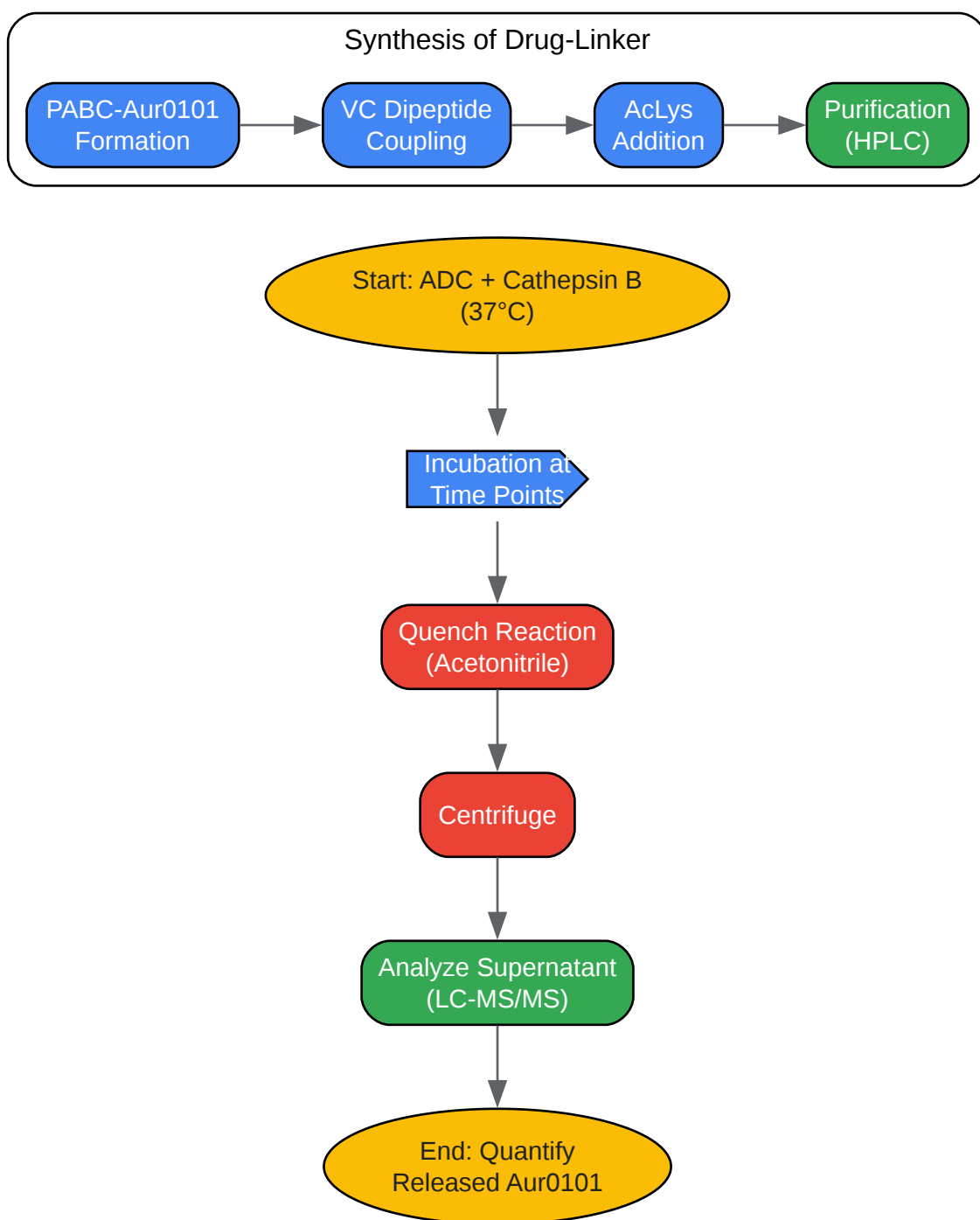
Note: Stability can be influenced by the conjugation site and antibody.

Experimental Protocols

The following are representative protocols for the characterization of ADCs containing the **AcLys-PABC-VC-Aur0101** drug-linker.

Synthesis of AcLys-PABC-VC-Aur0101

A detailed, step-by-step synthesis protocol for the entire **AcLys-PABC-VC-Aur0101** molecule is not publicly available. However, the general workflow would involve the sequential coupling of the individual components, likely starting with the PABC-Aur0101 construct, followed by the addition of the VC dipeptide, and finally the acetylated lysine.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the AcLys-PABC-VC-Aur0101 Drug-Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930063#aclys-pabc-vc-aur0101-structure-and-components]

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